Carbostyril 124 N-Carboxymethyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUAYVEQRYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443165 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183613-11-8 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Carbostyril 124 N Carboxymethyl Chloride
Precursor Synthesis Pathways and Derivatization Strategies to the Carbostyril 124 Core
The foundational step in the synthesis of Carbostyril 124 N-Carboxymethyl Chloride is the construction of the Carbostyril 124 core, chemically known as 7-Amino-4-methyl-2(1H)-quinolinone. sigmaaldrich.comscbt.com This scaffold is a member of the quinolinone family, a class of heterocyclic compounds prevalent in many biologically active molecules. researchgate.net
A common laboratory-scale synthesis of Carbostyril 124 involves the condensation of 1,3-diaminobenzene with ethyl acetoacetate. guidechem.com The reaction mixture is typically heated at reflux for an extended period, followed by purification via column chromatography to isolate the desired product. guidechem.com
More broadly, the synthesis of the quinoline (B57606) and quinolinone core can be achieved through several classic named reactions, offering various pathways to substituted analogs. These include:
Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. iipseries.org
Doebner-von Miller Reaction: Aniline and an α,β-unsaturated aldehyde or ketone react in the presence of an acid to yield quinoline derivatives.
Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or base. iipseries.org
Knorr Quinoline Synthesis: This reaction utilizes a β-ketoanilide, which is cyclized with sulfuric acid to form a 2-hydroxyquinoline (B72897) (a carbostyril). iipseries.org
These established methods provide a versatile toolkit for accessing a range of carbostyril precursors, which can then be further derivatized to introduce the necessary amino group at the 7-position if not already present in the starting materials.
Methodologies for Site-Selective N-Carboxymethyl Chloride Introduction to Carbostyril 124
Once the Carbostyril 124 core is obtained, the next critical step is the introduction of the N-carboxymethyl chloride group. This transformation is a site-selective N-alkylation of the lactam nitrogen within the quinolinone ring. Studies on the alkylation of quinolin-2(1H)-one derivatives have shown that the reaction can yield a mixture of N- and O-alkylated products. researchgate.net However, by carefully selecting the reaction conditions, the N-alkylation can be favored.
The N-carboxymethylation of Carbostyril 124 would likely proceed by reacting it with a suitable two-carbon electrophile bearing the chloro and carbonyl functionalities, such as chloroacetyl chloride or chloroacetic acid, in the presence of a base. The base is crucial for deprotonating the lactam nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophile.
A plausible reaction scheme would involve the deprotonation of Carbostyril 124 with a non-nucleophilic base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion would then react with chloroacetyl chloride to yield this compound.
Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Synthesis
To maximize the yield and purity of the final product, optimization of reaction parameters is essential. Drawing parallels from similar carboxymethylation reactions, such as the synthesis of carboxymethyl cellulose (B213188), several factors can be systematically varied. researchgate.netresearchgate.net
Table 1: Hypothetical Optimization of Reaction Parameters for N-Carboxymethylation of Carbostyril 124
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |
| Base | NaH, K₂CO₃, Et₃N | NaH | Strong, non-nucleophilic base to ensure complete deprotonation of the lactam nitrogen. |
| Solvent | DMF, THF, Acetonitrile | DMF | Aprotic, polar solvent to dissolve reactants and stabilize charged intermediates. |
| Temperature | 0 °C to 60 °C | Room Temperature | To balance reaction rate with minimizing potential side reactions. |
| Reaction Time | 1 to 24 hours | 6 hours | Sufficient time for reaction completion while avoiding product degradation. |
| Molar Ratio (Base:Carbostyril 124) | 1.1:1 to 2:1 | 1.2:1 | A slight excess of base to drive the reaction to completion. |
| Molar Ratio (Electrophile:Carbostyril 124) | 1:1 to 1.5:1 | 1.1:1 | A slight excess of the alkylating agent to ensure full conversion of the starting material. |
This table is illustrative and based on general principles of organic synthesis. Actual optimal conditions would require experimental validation.
Exploration of Catalytic Systems in the Synthesis of this compound
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic reactions. In the context of this compound synthesis, catalysts could be employed in both the formation of the precursor and the N-alkylation step. A wide array of catalysts, including metal-based, organo-, and biocatalysts, have been reported for the synthesis of quinoline derivatives. nih.gov
For the precursor synthesis, catalysts such as gold, nickel, iron, and iridium have been shown to promote the cyclization reactions that form the quinolinone core. nih.govresearchgate.net For instance, a tetra-n-butylammonium fluoride (B91410) (TBAF) organocatalyst has been used for the efficient synthesis of pyrano quinolinone derivatives. royalsocietypublishing.org
In the N-alkylation step, phase-transfer catalysts could be particularly effective. These catalysts facilitate the transfer of the deprotonated carbostyril anion from a solid or aqueous phase to an organic phase where the alkylating agent is present, thereby accelerating the reaction rate under milder conditions.
Table 2: Potential Catalytic Systems for the Synthesis of Carbostyril 124 and its N-Alkylation
| Catalytic System | Application Step | Potential Advantages |
| Gold Nanoparticles | Precursor Synthesis | High efficiency in annulation reactions. iipseries.org |
| Neodymium (III) Nitrate | Precursor Synthesis | Effective catalyst for Friedländer synthesis. iipseries.org |
| Tetra-n-butylammonium fluoride (TBAF) | N-Alkylation | Acts as a mild base and phase-transfer catalyst. royalsocietypublishing.org |
| Arylboronic Acid | N-Alkylation | Can catalyze reductive alkylation in a one-pot tandem reaction. acs.org |
The exploration of these catalytic systems could lead to more efficient, economical, and environmentally friendly synthetic routes.
Alternative and Sustainable Synthetic Routes to this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and green methodologies. Flow chemistry and photocatalysis are two such innovative approaches that could be applied to the synthesis of this compound.
Application of Flow Chemistry Techniques in this compound Production
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. youtube.com These include enhanced safety, particularly for exothermic reactions, improved heat and mass transfer, higher yields and selectivity, and easier scalability. beilstein-journals.orgresearchgate.net
The synthesis of this compound could be adapted to a flow process. For example, a solution of Carbostyril 124 and a base could be pumped and mixed with a stream of the chloroacetylating agent in a microreactor. The small dimensions of the reactor channels allow for precise temperature control and rapid mixing, leading to a more controlled reaction and potentially higher purity of the product. youtube.com Furthermore, multi-step syntheses can be telescoped into a continuous sequence, reducing manual handling and processing time. nih.gov This approach could be particularly beneficial for the large-scale production of this compound.
Photocatalytic Approaches to the Synthesis of this compound
Photocatalysis, which utilizes light to drive chemical reactions in the presence of a photocatalyst, has emerged as a powerful tool for green chemistry. beilstein-journals.org This methodology often allows for reactions to be conducted under mild conditions and can enable unique reaction pathways that are not accessible through traditional thermal methods.
For the synthesis of the Carbostyril 124 core, photocatalytic methods could be employed for the construction of the quinolinone ring. Visible-light photoredox catalysis can initiate single-electron transfer processes to generate reactive radical intermediates that can undergo cyclization. beilstein-journals.org
The N-alkylation step could also potentially be achieved through a photocatalytic approach. For instance, a photocatalyst could facilitate the formation of a radical from a suitable precursor, which then adds to the nitrogen of the carbostyril ring. Photocatalysis has been successfully used for the formation of C-N bonds under mild conditions. units.itbohrium.com The use of visible light as a sustainable energy source makes this an attractive alternative to conventional heating methods. nih.gov
Elucidation of Reactivity and Reaction Mechanisms of Carbostyril 124 N Carboxymethyl Chloride
Nucleophilic Substitution Reactions Involving the Chloride Moiety of Carbostyril 124 N-Carboxymethyl Chloride
No specific studies on the nucleophilic substitution reactions of this compound are available. However, the chloroacetamide functionality is a well-known alkylating agent. The carbon atom adjacent to the chlorine is electrophilic and would be susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.
Potential Reactivity: The reactivity of the chloride moiety would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles would be expected to react more readily. The reaction would likely proceed via an SN2 mechanism.
Hypothetical Reaction Data:
| Nucleophile | Potential Product |
| Thiol (R-SH) | N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(R-thio)acetamide |
| Amine (R-NH2) | N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(R-amino)acetamide |
| Azide (N3-) | 2-azido-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide |
| Iodide (I-) | 2-iodo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide |
Electrophilic Reactivity of the Carbostyril Core in the Presence of N-Carboxymethyl Chloride Functionality
There is no published research on the electrophilic reactivity of the Carbostyril 124 core in this specific molecule. The carbostyril ring system is electron-rich and can undergo electrophilic aromatic substitution. The activating effect of the amino group at position 7 and the methyl group at position 4 would direct incoming electrophiles to specific positions on the aromatic ring. However, the presence of the deactivating N-carboxymethyl chloride group would likely modulate this reactivity.
Intramolecular Cyclization and Rearrangement Processes of this compound
No documented intramolecular cyclization or rearrangement processes for this compound have been found in the scientific literature.
Photochemical Reactivity and Excited State Reaction Pathways of this compound
While the parent compound, Carbostyril 124, is known for its fluorescent properties, specific photochemical studies on this compound are absent.
Investigation of Fluorescence Quenching Mechanisms by the N-Carboxymethyl Chloride Group
No experimental data exists for fluorescence quenching in this compound. It is plausible that the N-carboxymethyl chloride group could act as a fluorescence quencher through various mechanisms, such as photoinduced electron transfer or heavy atom effect, but this remains unconfirmed.
Photoinduced Electron Transfer Processes in this compound Systems
There are no studies investigating photoinduced electron transfer processes specifically in this compound.
Kinetic and Thermodynamic Analyses of Key Reactions Involving this compound
A search of the scientific literature yielded no kinetic or thermodynamic data for any reaction involving this compound.
Theoretical and Computational Chemistry Studies of Carbostyril 124 N Carboxymethyl Chloride
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of Carbostyril 124 N-Carboxymethyl Chloride
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For this compound, these calculations reveal how the distribution of electrons influences the molecule's properties. The core of this analysis lies in the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, indicating electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.
In this compound, the quinolinone ring system, with its delocalized π-electrons, forms the major part of the HOMO. The introduction of the N-carboxymethyl chloride group (-NH-CO-CH₂-Cl) at the 7-amino position influences the electronic distribution. The lone pair of the nitrogen atom and the carbonyl group of the amide linkage participate in the π-system, affecting the energy levels of the molecular orbitals. The electronegative chlorine atom further polarizes the molecule. Theoretical calculations, such as those using Hartree-Fock or Density Functional Theory (DFT) methods, can precisely map these orbitals and quantify their energy levels. unram.ac.id
Illustrative Data Table: Calculated Molecular Orbital Properties (Note: The following data is illustrative, based on typical values for similar quinolinone derivatives, and serves to demonstrate the output of quantum chemical calculations.)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons; relates to the ionization potential and the molecule's ability to act as an electron donor. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the electron affinity and the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical stability and reactivity; a larger gap implies higher stability. researchgate.net This value is comparable to other bioactive and fluorescent molecules. researchgate.net |
| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the various functional groups. |
| Electron Affinity | 1.7 eV | The energy released when an electron is added to the molecule; calculated from the LUMO energy. nih.gov |
| Ionization Potential | 6.1 eV | The energy required to remove an electron from the molecule; calculated from the HOMO energy. nih.gov |
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.gov By optimizing the geometry, DFT calculations can determine key structural parameters like bond lengths, bond angles, and dihedral angles with high accuracy.
For this compound, DFT studies would reveal the planarity of the quinolinone ring system and the preferred orientation of the N-carboxymethyl chloride side chain. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. Computational studies on related quinolone derivatives have successfully used DFT methods, often with the B3LYP functional, to investigate structural and electronic properties. nih.govnih.gov
Illustrative Data Table: Optimized Geometrical Parameters from DFT Calculations (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Atoms Involved | Calculated Value (Illustrative) | Significance |
| Bond Length | C=O (amide) | 1.24 Å | Represents the double bond character of the carbonyl group in the amide side chain. |
| Bond Length | C-Cl (chloroalkyl) | 1.79 Å | The length of the carbon-chlorine bond, which is a key site for potential chemical reactions. |
| Bond Length | N-C (amide) | 1.36 Å | Shows partial double bond character due to resonance with the carbonyl group and the aromatic ring. |
| Bond Angle | O=C-N (amide) | 123° | The angle within the amide linkage, influencing the spatial arrangement of the side chain. |
| Dihedral Angle | C(ring)-N-C=O | 175° | Indicates the degree of twist between the quinolinone ring and the plane of the amide group. |
Time-Dependent DFT (TD-DFT) for Prediction of Electronic Transitions and Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is particularly effective for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. jksus.org
The parent chromophore, Carbostyril 124, is known for its fluorescent properties. youtube.com TD-DFT calculations on this compound would predict its maximum absorption wavelength (λ_max) and the corresponding molar absorptivity. These calculations can identify the nature of the electronic transitions, such as π→π* transitions, which are common in aromatic systems and are responsible for their strong UV absorption. jksus.org The results can be compared with experimental spectroscopic data to validate the computational model. Studies on similar quinoline (B57606) derivatives have shown a good correlation between TD-DFT predictions and experimental spectra. researchgate.net
Illustrative Data Table: Predicted Electronic Transitions from TD-DFT (Note: This data is hypothetical and for illustrative purposes.)
| Transition | Calculated Wavelength (λ_max) | Oscillator Strength (f) | Major Orbital Contribution | Type of Transition |
| S₀ → S₁ | 355 nm | 0.45 | HOMO → LUMO | π → π |
| S₀ → S₂ | 280 nm | 0.12 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 245 nm | 0.28 | HOMO → LUMO+1 | n → π* |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. acs.org MD simulations can reveal the conformational landscape of flexible molecules like this compound, particularly the rotation around the single bonds in the N-carboxymethyl chloride side chain.
Illustrative Data Table: Summary of MD Simulation Findings in Different Solvents (Note: This data is hypothetical and for illustrative purposes.)
| Solvent | Average Number of H-bonds (to solute) | Solvation Free Energy (kcal/mol) | Key Interaction Site | Conformational Effect |
| Water | 3.5 | -15.2 | Amide carbonyl (C=O) and N-H group | The side chain adopts a more extended conformation to maximize hydrogen bonding with water. |
| Ethanol | 2.1 | -10.8 | Amide carbonyl (C=O) | Increased flexibility of the side chain compared to water. |
| Toluene (B28343) | 0 | -5.6 | π-stacking interactions between the quinolinone ring and the toluene aromatic ring. | The molecule tends to adopt a more compact conformation. |
Computational Modeling of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, transition states, and activation energies. For this compound, the N-carboxymethyl chloride group is a likely site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. semanticscholar.org
By modeling the reaction of this compound with a nucleophile (e.g., a thiol or an amine), it is possible to map out the entire reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation energy implies a faster reaction. This type of modeling is crucial for understanding the molecule's potential to be used as a reactive label or to undergo degradation. The reaction mechanisms of N-chloroacetyl compounds have been investigated, often revealing pathways of nucleophilic substitution. erciyes.edu.trresearchgate.net
Illustrative Data Table: Calculated Parameters for a Hypothetical Nucleophilic Substitution Reaction (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Calculated Value (Illustrative) | Significance |
| Reactant Complex Energy | 0 kcal/mol (Reference) | The starting energy of the system with the reactants in proximity. |
| Transition State (TS) Energy | +18.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. This represents the highest energy point on the reaction pathway. |
| Product Complex Energy | -12.0 kcal/mol | The energy of the system after the reaction has occurred, with the products in proximity. A negative value indicates an exothermic reaction. |
| Activation Energy (Eₐ) | 18.5 kcal/mol | The difference in energy between the transition state and the reactants; determines the reaction rate. |
| Reaction Enthalpy (ΔH) | -12.0 kcal/mol | The overall energy change of the reaction. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are typically expressed as mathematical equations.
For this compound and its analogues, a QSAR study could be developed to predict a specific biological activity, such as inhibitory potential against a particular enzyme. A QSPR study could predict properties like fluorescence quantum yield or solubility. nih.gov To build these models, a set of "descriptors" is calculated for each molecule. These descriptors are numerical representations of the molecule's structure and can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.gov By using statistical methods like multiple linear regression, a correlation is found between these descriptors and the observed activity or property. unram.ac.id
Illustrative Data Table: Hypothetical QSPR Model for Fluorescence Quantum Yield (Note: This data is hypothetical and for illustrative purposes.)
| Analogue (R-group on amide N) | LogP (Descriptor 1) | HOMO-LUMO Gap (Descriptor 2) | Observed Quantum Yield | Predicted Quantum Yield |
| -CH₂Cl | 1.5 | 4.4 eV | 0.75 | 0.74 |
| -CH₃ | 1.2 | 4.5 eV | 0.82 | 0.81 |
| -CH₂CH₃ | 1.6 | 4.5 eV | 0.80 | 0.81 |
| -CH₂OH | 0.8 | 4.6 eV | 0.88 | 0.89 |
| -H | 0.5 | 4.7 eV | 0.92 | 0.93 |
Hypothetical QSPR Equation: Predicted Quantum Yield = 1.5 - (0.05 * LogP) - (0.15 * HOMO-LUMO Gap)
Advanced Applications and Research Directions of Carbostyril 124 N Carboxymethyl Chloride in Chemical Science
Exploration as a Versatile Building Block in Complex Organic Synthesis
The utility of Carbostyril 124 N-Carboxymethyl Chloride as a versatile building block stems from the inherent reactivity of its N-carboxymethyl chloride group. This functional group, an activated form of a carboxylic acid, readily undergoes nucleophilic acyl substitution. This reactivity allows for the covalent attachment of the carbostyril fluorophore to a wide array of molecules, including those with amine, alcohol, and thiol moieties. This adaptability is crucial for constructing larger, more complex molecular architectures. nih.gov
The carbostyril core is known for its fluorescent properties, making it an excellent scaffold for developing fluorescent probes and labels. nih.gov The N-carboxymethyl chloride functionality of this compound provides a convenient handle for conjugating this fluorophore to biomolecules or other target structures. For instance, the reaction with primary or secondary amines on proteins, peptides, or modified oligonucleotides results in a stable amide bond, effectively tagging the target with a fluorescent marker. caymanchem.com This process is fundamental in the development of probes for bioimaging and sensing applications. rsc.org The resulting fluorescently labeled molecules can be used to visualize cellular processes, track the localization of biomolecules, and quantify specific analytes in complex biological systems. mdpi.comnih.gov
Table 1: Potential Reactions for Fluorescent Probe Synthesis
| Nucleophile | Resulting Linkage | Application |
| Primary Amine (e.g., on a protein) | Amide | Protein labeling for fluorescence microscopy |
| Alcohol (e.g., on a sugar) | Ester | Carbohydrate tracking |
| Thiol (e.g., on a cysteine residue) | Thioester | Site-specific protein modification |
The quinoline (B57606) ring system, of which carbostyril is a derivative, is a privileged scaffold in medicinal chemistry and materials science. nih.govrsc.org this compound serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The activated acyl chloride can participate in intramolecular cyclization reactions or act as a reactive site for annulation strategies, where additional rings are fused onto the carbostyril framework. mdpi.comacs.org These reactions can lead to the formation of novel polycyclic aromatic compounds with unique photophysical and electronic properties, making them candidates for various applications in organic electronics and sensor technology. nih.govnih.gov
Investigation as a Precursor for Photoactive Materials and Dyes
The development of new photoactive materials and functional dyes is a rapidly growing field of research. ekb.egmdpi.com this compound is a promising precursor in this area due to its inherent fluorescence and the reactive N-carboxymethyl chloride group. This reactive handle allows for the incorporation of the carbostyril chromophore into polymeric structures or onto the surface of inorganic nanoparticles. nih.gov The resulting materials can exhibit enhanced photostability, tunable emission wavelengths, and improved processability, which are desirable properties for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as colorants for advanced materials. ekb.eg
Derivatization for the Development of Targeted Chemical Reagents and Biosensors
The creation of targeted chemical reagents and highly specific biosensors is a key objective in modern chemical biology. mdpi.comnih.gov this compound can be derivatized to create such tools. By reacting it with molecules that have a specific affinity for a biological target, such as an enzyme inhibitor or a receptor ligand, a targeted fluorescent probe can be synthesized. researchgate.net These probes can then be used to selectively label and visualize their targets within a cellular environment. Furthermore, the fluorescence of the carbostyril moiety can be designed to change upon binding to the target, providing a ratiometric or "turn-on" fluorescence signal. researchgate.net This principle is the basis for the development of sophisticated biosensors for detecting ions, small molecules, and macromolecules with high sensitivity and selectivity. dntb.gov.uanih.gov
Table 2: Research Findings on Functionalized Quinolines
| Research Area | Key Findings | Potential Application of this compound |
| Bioactive Compounds | Quinoline derivatives exhibit a wide range of pharmacological activities, including antibacterial and anticancer properties. rsc.orgnih.govneliti.com | Synthesis of novel quinoline-based compounds with enhanced biological activity. |
| Fluorescent Probes | Functionalized quinolines are used to create probes for detecting metal ions and biological molecules. researchgate.net | Development of targeted fluorescent probes for bioimaging and diagnostics. |
| Materials Science | Quinoline-containing polymers and materials show potential in electronic and photonic devices. ekb.eg | Creation of novel photoactive materials with tailored properties. |
Studies on its Role in the Synthesis of Bioactive Compounds and Potential Precursors for Pharmaceutical Research
The quinoline and carbostyril scaffolds are present in numerous natural products and clinically approved drugs. nih.govnih.gov This makes this compound an attractive starting material for the synthesis of new bioactive compounds and potential pharmaceutical precursors. google.com The N-carboxymethyl chloride group allows for the introduction of diverse side chains and functional groups, enabling the creation of libraries of novel carbostyril derivatives. nih.gov These libraries can then be screened for biological activity against a variety of therapeutic targets. The ability to systematically modify the structure of the carbostyril core allows for the exploration of structure-activity relationships (SAR), which is a critical step in the drug discovery process. nih.gov
Future Perspectives on the Integration of this compound in Interdisciplinary Scientific Research
The versatility of this compound positions it as a valuable tool for a wide range of interdisciplinary research fields. In materials science, its incorporation into novel polymers and nanocomposites could lead to the development of advanced sensors, displays, and energy-conversion devices. mdpi.comnih.gov In the field of chemical biology, its use in the creation of sophisticated fluorescent probes and targeted reagents will continue to advance our understanding of complex biological processes at the molecular level. rsc.org As synthetic methodologies become more advanced, the ability to precisely control the derivatization of this compound will open up new avenues for the rational design of molecules with bespoke functions, further solidifying its role as a key building block in modern chemical science.
Q & A
Basic: What safety protocols are essential for handling Carbostyril 124 N-Carboxymethyl Chloride in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (H335) .
- Storage : Store in airtight containers away from strong acids or bases to prevent incompatibility reactions .
- Spill Management : Collect solid residues using non-reactive tools and dispose of as hazardous waste .
Basic: What spectroscopic techniques are validated for characterizing this compound?
Answer:
- UV-Vis Spectroscopy : Confirm λmax at 350 nm (in ethanol) to verify electronic transitions .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (e.g., 7-amino and 4-methyl groups) and confirm molecular structure .
- Mass Spectrometry : Validate molecular weight (174.20 g/mol) via high-resolution MS .
Advanced: How can researchers optimize the synthesis of Carbostyril 124 derivatives to minimize side reactions?
Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the carboxymethyl chloride group .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during substitution reactions .
- Monitoring : Employ TLC or in-situ FTIR to detect intermediates and adjust reaction times .
Advanced: What experimental strategies resolve contradictions in reported photostability data under varying pH?
Answer:
- Controlled Replication : Standardize buffer systems (e.g., pH 4–9) and light sources (e.g., 365 nm UV lamps) .
- Analytical Validation : Compare HPLC purity profiles before/after irradiation to quantify degradation products .
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in degradation rates .
Basic: How should researchers document synthetic procedures for reproducibility?
Answer:
- Detailed Protocols : Specify molar ratios, solvent purity, and temperature (±1°C) .
- Characterization Data : Include melting points (278–280°C), Rf values, and spectral peaks in supplementary files .
- Error Reporting : Note deviations (e.g., exothermic spikes) that impact yield or purity .
Advanced: What mechanistic studies elucidate the reactivity of the N-carboxymethyl chloride group?
Answer:
- Kinetic Studies : Track reaction rates with nucleophiles (e.g., amines) under pseudo-first-order conditions .
- Computational Modeling : Use DFT calculations to predict electrophilic sites and transition states .
- Isotopic Labeling : Introduce ¹³C at the carboxymethyl group to trace reaction pathways via NMR .
Basic: What are the stability limitations of this compound in aqueous solutions?
Answer:
- Hydrolysis Risk : Avoid prolonged exposure to water; use aprotic solvents (e.g., THF) for stock solutions .
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8); stabilize with citrate buffers (pH 5–6) .
- Storage : Lyophilize and store at –20°C under argon to extend shelf life .
Advanced: How can fluorescence quenching microscopy (FQM) be applied to study Carbostyril 124 interactions with 2D materials?
Answer:
- Sample Preparation : Deposit Carbostyril 124 on graphene/MoS₂ monolayers and image via FQM to map surface adsorption .
- Quenching Efficiency : Quantify intensity changes to calculate binding constants (e.g., Stern-Volmer analysis) .
- Control Experiments : Compare with non-fluorescent analogs to distinguish chemical vs. physical adsorption .
Basic: What analytical criteria confirm the purity of synthesized this compound?
Answer:
- Chromatography : Achieve ≥99% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%) .
- Melting Point : Validate against literature values (278–280°C) .
Advanced: How do researchers address discrepancies in reported bioactivity data for Carbostyril 124 derivatives?
Answer:
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to verify IC₅₀ values .
- Cell Line Validation : Use authenticated cell lines and include positive/negative controls to rule out artifacts .
- Meta-Analysis : Cross-reference data with structural analogs to identify SAR trends .
Basic: What are the key steps for safe disposal of Carbostyril 124 waste?
Answer:
- Neutralization : Treat with 10% sodium bicarbonate before disposal to deactivate reactive groups .
- Regulatory Compliance : Follow EPA guidelines for halogenated waste (D-code D003) .
Advanced: What strategies improve the solubility of Carbostyril 124 derivatives for in vitro assays?
Answer:
- Co-Solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility .
- Micellar Encapsulation : Test non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .
- Salt Formation : Synthesize hydrochloride salts to increase polarity and solubility .
Basic: How should researchers troubleshoot low yields in Carbostyril 124 functionalization reactions?
Answer:
- Reagent Purity : Ensure fresh reagents (e.g., acyl chlorides) to avoid moisture-induced side reactions .
- Temperature Control : Optimize heating/cooling rates to prevent premature quenching .
- Workup Procedures : Use extraction (e.g., ethyl acetate/water) to isolate products from unreacted starting materials .
Advanced: What computational tools predict the environmental fate of Carbostyril 124 derivatives?
Answer:
- QSAR Models : Input logP (2.41) and pKa values to estimate biodegradability and bioaccumulation .
- EPI Suite : Simulate hydrolysis half-lives and ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
Basic: What resources are recommended for accessing reliable physicochemical data on Carbostyril 124?
Answer:
- NIST WebBook : Validate spectral data (e.g., IR, MS) against peer-reviewed entries .
- SciFinder-n : Search CAS 19840-99-4 for synthesis protocols and hazard classifications .
- PubChem : Cross-reference toxicity profiles (e.g., LD₅₀) and regulatory status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
